N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Historical Context of Ethanediamide Compounds in Medicinal Chemistry
Ethanediamide derivatives have played a pivotal role in medicinal chemistry since their conceptual origins in early therapeutic practices. Ancient civilizations utilized naturally occurring amide-rich substances, such as ephedra and opium, for their physiological effects, though their molecular mechanisms remained unknown. The Renaissance period marked a shift toward systematic chemical exploration, with Paracelsus advocating for inorganic compounds like mercury salts as medicinal agents.
The modern era of ethanediamide research began post-World War II, driven by advances in molecular pharmacology. Early studies focused on oxamide derivatives, which demonstrated utility as nitrogen-rich fertilizers and stabilizers for nitrocellulose. The development of structure-activity relationship (SAR) methodologies enabled rational design of ethanediamides with tailored bioactivities. For example, substituting hydrogen atoms in the oxamide backbone with alkyl or aryl groups yielded compounds with enhanced antimicrobial and anticancer properties.
Table 1: Milestones in Ethanediamide Research
| Era | Key Development | Impact on Medicinal Chemistry |
|---|---|---|
| Antiquity | Use of natural amides (e.g., ephedra) | Empirical therapeutic applications |
| Renaissance | Paracelsus’s chemical therapies | Foundation for inorganic drug design |
| Post-WWII | Oxamide synthesis and SAR studies | Rational drug discovery frameworks |
| 21st Century | Heterocyclic ethanediamide derivatives | Targeted therapies for complex diseases |
Significance of Sulfonyl-Thiophene Derivatives in Drug Discovery
Sulfonyl and thiophene moieties are critical pharmacophores in modern drug design. The sulfonyl group (-SO~2~) enhances metabolic stability and facilitates hydrogen bonding with biological targets, while the thiophene ring contributes π-π stacking interactions and modulates electronic properties. Combining these groups, as seen in the 4-fluorobenzenesulfonyl-thiophene segment of the subject compound, creates synergistic effects that improve target affinity and pharmacokinetic profiles.
For instance, sulfonamide antibiotics like sulfamethoxazole exploit the sulfonyl group’s ability to inhibit dihydropteroate synthase, while thiophene-containing drugs such as duloxetine leverage the heterocycle’s role in serotonin reuptake inhibition. The fluorination of the benzenesulfonyl group further optimizes lipophilicity and bioavailability, a strategy validated in fluorinated kinase inhibitors.
Table 2: Bioactive Sulfonyl-Thiophene Derivatives
| Compound | Target Pathway | Therapeutic Application |
|---|---|---|
| Celecoxib | Cyclooxygenase-2 | Anti-inflammatory |
| Sunitinib | Tyrosine kinases | Anticancer |
| Subject Compound | Undefined (under study) | Investigational agent |
Research Objectives and Knowledge Gaps
Current research on N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide aims to:
- Elucidate its mechanism of action through proteomic and transcriptomic profiling.
- Optimize the dimethylamino propyl side chain to enhance blood-brain barrier penetration.
- Evaluate its efficacy against multidrug-resistant pathogens and oncogenic kinases.
Critical knowledge gaps include:
- Target Identification : Preliminary data suggest interactions with G-protein-coupled receptors, but precise molecular targets remain unvalidated.
- Stereochemical Effects : The compound’s chiral centers may influence binding kinetics, yet enantioselective synthesis protocols are underdeveloped.
- Metabolic Fate : Phase I/II metabolism pathways and potential drug-drug interactions require systematic investigation.
Current Challenges in Ethanediamide-Based Drug Research
The structural complexity of ethanediamide derivatives poses significant synthetic and analytical challenges:
- Synthetic Complexity : Multi-step reactions involving sulfonylation, thiophene functionalization, and amide coupling often yield low overall efficiencies (<30%).
- Solubility Limitations : The compound’s logP value (predicted >3.5) indicates high lipophilicity, necessitating formulation innovations for parenteral delivery.
- Stability Issues : Accelerated degradation studies reveal susceptibility to hydrolytic cleavage at the ethanediamide core under acidic conditions.
Table 3: Physicochemical Challenges and Mitigation Strategies
| Challenge | Impact on Development | Mitigation Approach |
|---|---|---|
| Low solubility | Poor oral bioavailability | Lipid-based nanoemulsions |
| Thermal instability | Degradation during storage | Lyophilization with cryoprotectants |
| Chirality control | Variable enantiomer activity | Asymmetric catalytic synthesis |
Emerging Trends in Thiophene-Containing Bioactive Compounds
Recent advances in thiophene medicinal chemistry emphasize:
- Multitarget Agents : Hybrid molecules combining thiophene with sulfonyl or aminoalkyl groups show promise in treating neurodegenerative diseases by simultaneously modulating amyloid-β and tau protein pathways.
- Artificial Intelligence-Driven Design : Machine learning models trained on thiophene SAR datasets accelerate the identification of novel antimalarial candidates.
- Green Chemistry Synthesis : Catalytic C-H functionalization methods enable sustainable production of thiophene derivatives without hazardous solvents.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S2/c1-23(2)11-4-10-21-18(24)19(25)22-13-17(16-5-3-12-28-16)29(26,27)15-8-6-14(20)7-9-15/h3,5-9,12,17H,4,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAQOLMVPSRFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Dimethylamino Group: This step involves the reaction of a suitable amine with dimethylamine under controlled conditions to form the dimethylamino group.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of a benzene ring with a fluorine substituent using a sulfonyl chloride reagent.
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product, N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer potential of N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study : A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cells. The results indicated a mean growth inhibition (GI50) value of 12.53 µM, demonstrating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity Evaluation
This data suggests that the compound could be further optimized for therapeutic use in inflammatory diseases.
Drug Design and Development
The unique structure of this compound makes it a candidate for drug design. Its ability to interact with biological targets through multiple binding sites enhances its potential as a lead compound for developing new therapeutics.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Comparisons
Ethanediamide Backbone Modifications
- Analog from :
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS 869071-80-7) shares the ethanediamide core but differs in substituents. The N'-terminal group incorporates a 1,3-oxazinan ring fused with the 4-fluorobenzenesulfonyl group, while the N-terminal group is a 2-methylpropyl chain.- Key Differences :
- The oxazinan ring may confer conformational rigidity compared to the ethyl-thiophene chain in the target compound.
Role of Dimethylamino Alkyl Chains
- Compounds: Naphthalimide derivatives (e.g., 3a, 3b) with dimethylaminoethyl or dimethylaminopropyl side chains demonstrated enhanced DNA intercalation and antitumor activity (IC50 values: 0.23–0.71 μM against P388D1 and HeLa cells).
- Compound: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride features a shorter dimethylaminoethyl chain. The target compound’s longer propyl chain may enhance lipophilicity and membrane permeability, though excessive chain length could reduce solubility.
Sulfonyl Group Variations
- Composite Resins: Sulfonyl-containing monomers like BisS-GMA in dental resins highlight the sulfonyl group’s role in reducing polymerization shrinkage (1.72% vs. 1.92–2.28% in commercial resins).
- Sulfonamides: Compounds like N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide feature simpler sulfonamide groups. The target compound’s fluorinated benzenesulfonyl group likely offers superior metabolic stability compared to non-fluorinated analogs due to reduced oxidative susceptibility.
Thiophene vs. Other Heterocycles
- Thiadiazinone Derivatives: Benzothiadiazin-4(3H)-one 2,2-dioxide derivatives (e.g., 3(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) utilize sulfur-containing heterocycles for bioactivity. The target compound’s thiophene ring may provide similar π-stacking interactions but with reduced steric hindrance compared to bulkier bicyclic systems.
Structural and Activity Data Table
Biological Activity
N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H24N4O5S2
- Molecular Weight : 404.5 g/mol
- CAS Registry Number : 6711-48-4
This compound features functional groups such as amides and sulfonyl groups, which are significant in various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme inhibition can prevent tumor growth.
- Receptor Modulation : The dimethylamino group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and interact with specific receptors, such as those involved in neurotransmission.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens, indicating potential applications in infection control.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, offering insights into the potential applications of this compound.
-
Anticancer Activity :
- A study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O5S2 |
| Molecular Weight | 404.5 g/mol |
| CAS Registry Number | 6711-48-4 |
| Biological Activities | Anticancer, Neuroprotective, Antimicrobial |
Safety and Toxicity
Safety assessments indicate that while the compound has promising biological activities, it also presents certain hazards. Toxicological studies are essential to evaluate its safety profile for potential therapeutic use.
Q & A
Q. How are bioactivity assays designed to minimize false positives from thiophene autofluorescence?
- Assay Design :
- Counter-screening : Include a thiophene-only control in fluorescence-based assays.
- Quenchers : Add 1 mM potassium iodide to suppress background signal.
- Alternative readouts : Switch to luminescence (e.g., NanoLuc) or SPR for binding kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
